Atorvastatin Lactam Lactone

Catalog No.
S822939
CAS No.
1795791-15-9
M.F
C33H31FN2O5
M. Wt
554.618
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atorvastatin Lactam Lactone

CAS Number

1795791-15-9

Product Name

Atorvastatin Lactam Lactone

IUPAC Name

9-fluoro-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-2-oxo-N-phenyl-3-propan-2-ylphenanthro[9,10-b]pyrrole-3-carboxamide

Molecular Formula

C33H31FN2O5

Molecular Weight

554.618

InChI

InChI=1S/C33H31FN2O5/c1-19(2)33(31(39)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)40)15-14-23-17-22(37)18-28(38)41-23/h3-13,16,19,22-23,37H,14-15,17-18H2,1-2H3,(H,35,39)/t22-,23-,33?/m1/s1

InChI Key

KRJQXFHKZVGEEE-ZHHXWWMDSA-N

SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC5CC(CC(=O)O5)O)C(=O)NC6=CC=CC=C6

Synonyms

9-Fluoro-2,3-dihydro-3-(1-methylethyl)-2-oxo-N-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-dibenz[e,g]indole-3-carboxamide
  • Understanding Atorvastatin Metabolism

    Atorvastatin undergoes biotransformation in the body, with ALL being one of its metabolites []. Studying ALL helps researchers understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is crucial for optimizing drug delivery and minimizing side effects [].

  • Potential for Alternative Dosage Forms

    Research explores the possibility of utilizing ALL as a starting material for creating alternative drug delivery systems for Atorvastatin. This could potentially lead to sustained-release formulations or medications with improved bioavailability.

  • Investigating Bioactivity

    Some studies investigate the potential bioactivity of ALL itself. While Atorvastatin's cholesterol-lowering properties are well established, the effects of ALL remain under investigation. There's limited data available on whether ALL possesses any independent therapeutic effects.

Atorvastatin Lactam Lactone is a lactone derivative of atorvastatin, a widely used statin for lowering cholesterol. The compound exhibits a molecular formula of C₃₃H₃₃FN₂O₄ and is recognized for its structural features that include a lactam ring, which contributes to its pharmacological properties. The lactone form is significant because it represents a prodrug that requires hydrolysis to become active in the body, enhancing its efficacy in managing dyslipidemia and reducing cardiovascular risks .

, primarily involving hydrolysis. In physiological conditions, it can be converted into its active hydroxy acid form through the hydrolysis of the lactone moiety. This transformation is crucial as it allows the compound to exert its therapeutic effects. The pH of the environment significantly influences this interconversion; under acidic conditions, atorvastatin exists primarily as the lactone, while under alkaline conditions, it favors the hydroxy acid form .

The biological activity of Atorvastatin Lactam Lactone is closely related to its ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This inhibition leads to decreased cholesterol synthesis and increased uptake of low-density lipoprotein cholesterol from the bloodstream. Studies have shown that atorvastatin not only lowers cholesterol levels but also has anti-inflammatory effects and improves endothelial function, which are beneficial in cardiovascular health .

The synthesis of Atorvastatin Lactam Lactone can be achieved through various methods. One notable approach involves a Hantzsch-type three-component reaction under high-speed vibration milling conditions. This method allows for efficient formation of the lactone structure from precursor compounds, showcasing a modern synthetic strategy that enhances yield and purity . Additionally, traditional methods such as Paal-Knorr synthesis have also been utilized to produce atorvastatin and its derivatives .

Atorvastatin Lactam Lactone is primarily used in the pharmaceutical industry for the treatment of hyperlipidemia and prevention of cardiovascular diseases. Its effectiveness in lowering low-density lipoprotein cholesterol makes it a first-line therapy for patients at risk of heart disease. Beyond its primary application, research is ongoing into potential uses in other areas such as anti-inflammatory therapies and metabolic syndrome management .

Interaction studies involving Atorvastatin Lactam Lactone have revealed important insights into its pharmacokinetics and potential drug-drug interactions. For instance, co-administration with certain medications can alter atorvastatin's metabolism, particularly through cytochrome P450 enzymes. Such interactions necessitate careful monitoring to avoid adverse effects or reduced efficacy. Additionally, studies have indicated that atorvastatin may interact with various food substances, impacting absorption and bioavailability .

Atorvastatin Lactam Lactone shares structural and functional similarities with several other statins and lactones. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
SimvastatinContains a lactone ringProdrug requiring hydrolysis for activation
RosuvastatinHas a different lactone structureHigher potency in LDL reduction
PravastatinHydroxy acid form without lactoneMore hydrophilic; less potent than atorvastatin
LovastatinSimilar lactone structureOlder statin with well-established use

Uniqueness of Atorvastatin Lactam Lactone:

  • Atorvastatin Lactam Lactone is unique due to its specific lactam configuration that influences its pharmacological profile.
  • Its ability to effectively lower cholesterol while providing additional benefits such as anti-inflammatory effects distinguishes it from other statins.

XLogP3

5.6

Dates

Modify: 2024-04-14

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